methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Esterification: The benzoate ester is formed by reacting the chromen-2-one derivative with methyl 4-hydroxybenzoate under suitable conditions, often using acid catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar structural features but different biological activities.
7-Hydroxy-4-methylcoumarin: Another coumarin compound with hydroxyl and methyl groups at different positions.
Warfarin: A well-known anticoagulant that also contains a coumarin core.
Uniqueness
Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern and the presence of both benzoate and chromen-2-one moieties
Properties
IUPAC Name |
methyl 4-[(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-5-17-13(2)18-10-11-19(14(3)20(18)27-22(17)24)26-12-15-6-8-16(9-7-15)21(23)25-4/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBWNBDSVBNVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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